molecular formula C9H4BrFOS B13429167 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13429167
M. Wt: 259.10 g/mol
InChI Key: KJYHJCWZMQUPEF-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or copper salts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 7-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid

    Reduction: 7-Bromo-5-fluoro-1-benzothiophene-2-methanol

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used

Scientific Research Applications

7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-benzothiophene-2-carbaldehyde
  • 5-Fluoro-1-benzothiophene-2-carbaldehyde
  • 7-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde

Uniqueness

7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the simultaneous presence of both bromine and fluorine atoms on the benzothiophene ring. This dual halogenation can impart distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

7-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H

InChI Key

KJYHJCWZMQUPEF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)Br)C=O

Origin of Product

United States

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